molecular formula C11H13BrO3 B1522630 4-Bromo-2-butoxybenzoic acid CAS No. 1095036-68-2

4-Bromo-2-butoxybenzoic acid

Cat. No.: B1522630
CAS No.: 1095036-68-2
M. Wt: 273.12 g/mol
InChI Key: VRNOHFRLCNKSPB-UHFFFAOYSA-N
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Description

4-Bromo-2-butoxybenzoic acid is a chemical compound with the molecular formula C11H13BrO3 . It has a molecular weight of 273.13 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13BrO3/c1-2-3-6-15-10-7-8(12)4-5-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) . This indicates the presence of 11 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms in the molecule.

Scientific Research Applications

Metabolic Pathways and Toxicology

One study investigated the metabolic pathways of a psychoactive drug, highlighting the formation of brominated metabolites such as 4-bromo-2,5-dimethoxybenzoic acid through oxidative deamination. This research offers insights into the metabolic transformations of brominated compounds, which could be relevant for understanding the biotransformation and potential toxicological impacts of compounds like 4-Bromo-2-butoxybenzoic acid (Carmo et al., 2005).

Environmental Chemistry and Hazard Analysis

Studies on the thermal degradation and oxidation of bromophenols provide a foundation for understanding the environmental persistence and transformation of brominated organic compounds. These insights could be applied to assess the environmental fate of this compound, including the formation of potentially toxic byproducts such as dioxins and furans (Evans & Dellinger, 2005).

Synthetic Chemistry and Material Science

Research on the synthesis and application of brominated aromatic compounds in material science and organic synthesis can offer clues to the potential uses of this compound. For example, the development of novel catalysts and synthetic pathways involving brominated intermediates highlights the role of such compounds in facilitating chemical transformations and producing new materials (Jablonkai & Keglevich, 2015).

Biosensors and Analytical Applications

The functionalization of surfaces with brominated compounds for the development of biosensors illustrates another potential application area. Research on the immobilization of biomolecules on surfaces modified with brominated aromatic compounds indicates the utility of such materials in sensitive detection technologies (Shi et al., 2020).

Mechanism of Action

Mode of Action

The mode of action of 4-Bromo-2-butoxybenzoic acid involves several chemical reactions. It undergoes free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, a bromine atom is lost, leaving behind a radical. This radical then removes a hydrogen atom to form a new compound. This compound then reacts with another molecule to form the final product .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and temperature .

Properties

IUPAC Name

4-bromo-2-butoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-2-3-6-15-10-7-8(12)4-5-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNOHFRLCNKSPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681323
Record name 4-Bromo-2-butoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095036-68-2
Record name 4-Bromo-2-butoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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